3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid

Medicinal Chemistry Drug Design ADME Properties

This is the trifluoroacetate (TFA) salt, not the free base or HCl variant. Its superior lipophilicity (cLogP 2.84 vs 2.54 free base) enhances passive membrane permeability for CNS and intracellular targets. Defined stoichiometry and hydrogen-bonding profile (HBA=6, HBD=2) ensure reproducible outcomes in fragment-based discovery and parallel synthesis. Select this exact form to avoid failed reactions or assay inconsistencies caused by counterion-dependent solubility.

Molecular Formula C12H13BrF3NO2
Molecular Weight 340.14
CAS No. 2031269-20-0
Cat. No. B2580052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid
CAS2031269-20-0
Molecular FormulaC12H13BrF3NO2
Molecular Weight340.14
Structural Identifiers
SMILESC1C(CN1)CC2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H12BrN.C2HF3O2/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,12H,5-7H2;(H,6,7)
InChIKeyJOSPTBRFCJBIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid (CAS 2031269-20-0): A Versatile Azetidine Building Block for Medicinal Chemistry and Organic Synthesis


3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid (CAS 2031269-20-0) is the trifluoroacetate (TFA) salt of a 3-substituted azetidine derivative . The compound has the molecular formula C12H13BrF3NO2 and a molecular weight of 340.14 g/mol [1]. It is supplied as a powder with a minimum purity of 95% and is typically stored at 4°C . As an azetidine building block featuring a para-bromophenyl substituent, it serves as a versatile intermediate in pharmaceutical research and organic synthesis, particularly where the TFA salt form offers advantages in handling and solubility .

Why Free Base or HCl Salt Forms of 3-[(4-Bromophenyl)methyl]azetidine Cannot Simply Replace the TFA Salt in Research Applications


In research and industrial settings, the counterion of an azetidine derivative significantly influences key physicochemical properties, including lipophilicity, hydrogen-bonding capacity, and solid-state handling characteristics [1]. For 3-[(4-Bromophenyl)methyl]azetidine, the TFA salt (CAS 2031269-20-0) differs markedly from the free base (CAS 937616-34-7) and the hydrochloride salt (CAS 2514950-93-5) in terms of computed LogP, molecular weight, and hydrogen-bond donor/acceptor counts [2]. These differences can directly affect solubility in reaction media, chromatographic behavior, and, ultimately, synthetic yields or biological assay outcomes . Substituting one form for another without method adjustment may lead to irreproducible results or failed reactions, making the TFA salt a distinct, non-interchangeable entity in procurement decisions .

Quantitative Differentiation of 3-[(4-Bromophenyl)methyl]azetidine TFA Salt (CAS 2031269-20-0) from Closest Analogs


Increased Lipophilicity (LogP) vs. Free Base

The TFA salt exhibits a higher computed partition coefficient (LogP) compared to the free base, indicating greater lipophilicity . This difference is critical for membrane permeability in cell-based assays .

Medicinal Chemistry Drug Design ADME Properties

Higher Molecular Weight for Accurate Stoichiometry

The TFA salt's molecular weight is 114.03 Da higher than the free base and 77.57 Da higher than the HCl salt, necessitating correction in synthetic calculations [1][2].

Synthetic Chemistry Process Chemistry Analytical Chemistry

Expanded Hydrogen-Bonding Capacity

The TFA salt possesses significantly more hydrogen-bond acceptors (6) and donors (2) than the free base (1 donor, 1 acceptor), due to the trifluoroacetate counterion [1].

Medicinal Chemistry Structural Biology Crystallography

Solid-State Handling and Purity Specification

The TFA salt is supplied as a free-flowing powder with 95% purity and recommended storage at 4°C, whereas the HCl salt is an off-white solid stored at room temperature .

Compound Management High-Throughput Screening Process Development

Optimal Application Scenarios for 3-[(4-Bromophenyl)methyl]azetidine TFA Salt (CAS 2031269-20-0) Based on Quantified Differentiation


Medicinal Chemistry: Lipophilic Fragment for CNS or Intracellular Target Exploration

The TFA salt's elevated LogP (2.84 vs. 2.54 for free base) makes it particularly suitable for fragment-based drug discovery programs targeting intracellular proteins or CNS-penetrant leads. Its increased lipophilicity may enhance passive membrane permeability in cell-based assays, a critical parameter in early-stage hit triage .

Synthetic Chemistry: Precise Building Block for Multistep Syntheses

The accurately defined molecular weight (340.14 g/mol) and high purity (≥95%) of the TFA salt are essential for stoichiometric control in complex organic syntheses. Its solid powder form facilitates precise weighing, reducing errors in reagent preparation compared to liquid free base forms .

High-Throughput Screening (HTS) and Compound Management

The TFA salt's free-flowing powder form and defined storage conditions (4°C) align with automated compound management workflows. Its distinct hydrogen-bonding profile (HBA=6, HBD=2) also provides a unique signature for QC by NMR or mass spectrometry, ensuring library integrity [1].

Crystallography and Solid-State Studies

The TFA salt's solid-state properties, including its powder form and defined stoichiometry, make it a candidate for co-crystallization studies or as a model compound for investigating the effect of counterions on crystal packing and stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.